molecular formula C12H9NO2 B8495141 2-(Quinolin-6-yl)acrylic acid

2-(Quinolin-6-yl)acrylic acid

Cat. No.: B8495141
M. Wt: 199.20 g/mol
InChI Key: UFHHRYMWXVEZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinolin-6-yl)acrylic acid is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

2-quinolin-6-ylprop-2-enoic acid

InChI

InChI=1S/C12H9NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h2-7H,1H2,(H,14,15)

InChI Key

UFHHRYMWXVEZFQ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC2=C(C=C1)N=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Accordingly, as shown in step iii of Scheme 1, methyl 2-(quinolin-6-yl)acrylate (75.0 g) was dissolved in a solution containing sodium hydroxide (65.2 g, 1.63 mol) in 1.1 liters of tetrahydrofuran and 1.1 liters of water. The reaction was stirred at room temperature overnight. The organic layer was partitioned off and the aqueous layer washed with 500 mL of toluene. The aqueous layer was then cooled with an ice bath and acidified by dropwise addition of concentrated HCl until a pH of 4.5 was achieved (about 125 mL of conc. HCl, 1.508 mol), resulting in a white precipitate. After the addition was complete, the reaction was stirred for an additional 0.5 hour at 5° C. The precipitate was collected by vacuum filtration, washed with water, washed with methyl t-butyl ether, and dried under vacuum to afford 2-(quinolin-6-yl)acrylic acid (compound 1003, 36.2 g): ESMS (M+1), 200.06; 1H NMR (300.0 MHz, DMSO-d6) δ 13.01 (1H, s), 8.91 (1H, dd, J=1.8, 4.2 Hz), 8.40 (1H, d, J=7.5 Hz), 8.07 (1H, d, J=1.8 Hz), 8.01 (1H, d, J=8.7 Hz), 7.84 (1H, dd, J=1.9, 8.9 Hz), 7.55 (1H, dd, J=1.2, 8.4 Hz), 6.39 (1H, d, J=0.9 Hz), 6.17 (1H, d, J=0.9 Hz).
Name
methyl 2-(quinolin-6-yl)acrylate
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
65.2 g
Type
reactant
Reaction Step Two
Quantity
1.1 L
Type
solvent
Reaction Step Two
Name
Quantity
1.1 L
Type
solvent
Reaction Step Two

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